7-(4-methoxyphenyl)-3-propyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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Overview
Description
7-(4-methoxyphenyl)-3-propyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-3-propyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents under specific conditions. For instance, the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with phenacyl bromides in refluxing ethanol, in the presence of a catalytic amount of piperidine, can yield the desired triazolothiadiazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-3-propyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
7-(4-methoxyphenyl)-3-propyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-3-propyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase by binding to their active sites, thereby disrupting their normal function . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another class of triazolothiadiazines with a different fusion pattern of the triazole and thiadiazine rings.
Uniqueness
7-(4-methoxyphenyl)-3-propyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the 4-methoxyphenyl group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C15H15N3O2S |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C15H15N3O2S/c1-3-4-13-16-17-15-18(13)14(19)9-12(21-15)10-5-7-11(20-2)8-6-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
HIMPPSANJQFUHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1C(=O)C=C(S2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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